molecular formula C18H22N2 B4966432 1-(4-biphenylylmethyl)-4-methylpiperazine

1-(4-biphenylylmethyl)-4-methylpiperazine

Cat. No. B4966432
M. Wt: 266.4 g/mol
InChI Key: XFOBWBALQPDRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-biphenylylmethyl)-4-methylpiperazine, also known as piperazine analog 1 (PA1), is a chemical compound that has been gaining attention in the scientific community for its potential therapeutic applications. PA1 is a piperazine derivative that has been synthesized through a number of different methods, and has shown promise in a variety of research areas. In

Mechanism of Action

The exact mechanism of action of PA1 is not yet fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. PA1 has been shown to increase the levels of dopamine and serotonin in the brain, which are both involved in regulating mood and behavior.
Biochemical and Physiological Effects:
PA1 has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of certain neurotransmitters in the brain. PA1 has also been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

PA1 has a number of advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, there are also limitations to the use of PA1 in lab experiments, including the need for specialized expertise in organic chemistry for its synthesis, and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on PA1, including further studies on its potential as a treatment for neurodegenerative diseases, as well as its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PA1, and to identify any potential side effects or limitations of its use.
In conclusion, 1-(4-biphenylylmethyl)-4-methyl1-(4-biphenylylmethyl)-4-methylpiperazine is a chemical compound that has shown promise in a variety of research areas, including its potential as a treatment for neurodegenerative diseases and as an anticancer agent. While there is still much to be learned about the mechanism of action of PA1, its relatively low toxicity and ability to cross the blood-brain barrier make it a promising candidate for further research.

Synthesis Methods

PA1 has been synthesized through a number of different methods, including the use of palladium-catalyzed cross-coupling reactions, and the use of a one-pot reaction involving the condensation of 1,4-dibromobutane and 4-biphenylmethyl1-(4-biphenylylmethyl)-4-methylpiperazine. The synthesis of PA1 is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

PA1 has shown potential in a variety of research areas, including its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PA1 has also been studied for its potential as an anticancer agent, as well as its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

1-methyl-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOBWBALQPDRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenyl-4-ylmethyl-4-methyl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.